molecular formula C19H27BN2O3 B13723961 1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B13723961
M. Wt: 342.2 g/mol
InChI Key: BJBGIGRCZBCZCQ-UHFFFAOYSA-N
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Description

1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features both a pyrazole ring and a boronate ester group. Compounds like this are often of interest in organic synthesis and medicinal chemistry due to their unique structural properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyl group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with the pyrazole.

    Attachment of the boronate ester: This can be done through a Suzuki coupling reaction, where a boronic acid or ester reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to a boronic acid.

    Reduction: The pyrazole ring can be reduced under certain conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst or other reducing agents.

    Substitution: Various halides, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the boronate ester would yield a boronic acid, while substitution of the benzyl group could yield a wide variety of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for biological targets.

    Medicine: As a potential drug candidate or intermediate in drug synthesis.

    Industry: As a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The boronate ester group could also participate in reversible covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Isopropoxybenzyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of the boronate ester.

    1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of the pyrazole ring and the boronate ester group, which can impart unique reactivity and potential biological activity.

Properties

Molecular Formula

C19H27BN2O3

Molecular Weight

342.2 g/mol

IUPAC Name

1-[(3-propan-2-yloxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C19H27BN2O3/c1-14(2)23-17-9-7-8-15(10-17)12-22-13-16(11-21-22)20-24-18(3,4)19(5,6)25-20/h7-11,13-14H,12H2,1-6H3

InChI Key

BJBGIGRCZBCZCQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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